molecular formula C16H20N4O3 B4379631 N-[1-(4-isopropylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[1-(4-isopropylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B4379631
M. Wt: 316.35 g/mol
InChI Key: BWCSMDKOVRJZTA-UHFFFAOYSA-N
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Description

N-[1-(4-isopropylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-isopropylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride to form the acetamide derivative.

    Alkylation: Finally, the acetamide is alkylated with 1-(4-isopropylphenyl)ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acylation steps to ensure better control over reaction conditions and higher yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-isopropylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4).

Major Products

    Reduction: Formation of N-[1-(4-isopropylphenyl)ethyl]-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[1-(4-isopropylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-isopropylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The aromatic and heterocyclic moieties contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-[1-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-[1-(4-fluorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-[1-(4-isopropylphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles compared to its analogs, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[1-(4-propan-2-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11(2)13-4-6-14(7-5-13)12(3)18-16(21)10-19-9-15(8-17-19)20(22)23/h4-9,11-12H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCSMDKOVRJZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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